molecular formula C12H15NO4 B6050725 N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide

N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide

Katalognummer B6050725
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: XYVDAZPJSTUGRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions. It belongs to the class of sulfonamide drugs and is highly effective in treating edema associated with congestive heart failure, liver disease, and kidney disease. The drug is also used in the management of hypertension and hypercalcemia.

Wirkmechanismus

N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis. The drug also inhibits the reabsorption of potassium ions, which can lead to hypokalemia. N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide has a rapid onset of action and is highly effective in producing diuresis.
Biochemical and Physiological Effects:
N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide has several biochemical and physiological effects on the body. The drug increases the excretion of sodium, chloride, and water, leading to a reduction in blood volume and blood pressure. N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide also increases the excretion of potassium, which can lead to hypokalemia. The drug has been shown to reduce the levels of aldosterone, a hormone that regulates sodium and potassium balance in the body. N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide also has a vasodilatory effect, which can improve blood flow to various organs.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide has several advantages for lab experiments. The drug is highly effective in producing diuresis, which can be measured easily. N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide is also readily available and can be administered orally or intravenously. However, the drug has some limitations for lab experiments. N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide can cause hypokalemia, which can affect the results of some experiments. The drug can also cause dehydration, which can be detrimental to some experimental models.

Zukünftige Richtungen

There are several future directions for the research on N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide. The drug has been shown to be effective in the treatment of various medical conditions, but there is still much to be learned about its mechanism of action and its effects on the body. Future research should focus on the development of new formulations and delivery methods for N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide. The drug should also be studied in combination with other drugs to determine its efficacy in treating complex medical conditions. Additionally, more research is needed to understand the long-term effects of N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide on the body.
Conclusion:
N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide is a potent diuretic drug that has been extensively studied for its efficacy in treating various medical conditions. The drug has a complex synthesis method and acts by inhibiting the reabsorption of sodium and chloride ions in the kidney. N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide has several biochemical and physiological effects on the body, and it has advantages and limitations for lab experiments. Future research should focus on the development of new formulations and delivery methods for N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide and the study of its long-term effects on the body.

Synthesemethoden

The synthesis of N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide involves the condensation of 2-furoic acid with ethylamine, followed by the reaction with chloroacetyl chloride and methylamine. The resulting product is then treated with sodium hydroxide to yield N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide. The synthesis process is complex and requires skilled personnel and specialized equipment.

Wissenschaftliche Forschungsanwendungen

N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide has been extensively studied for its diuretic properties and has been used in various research studies. The drug has been shown to be effective in the treatment of hypertension, edema, and hypercalcemia. N-[2-(2-furyl)ethyl]-4-methyl-5-oxotetrahydro-3-furancarboxamide has also been used in the treatment of acute kidney injury and chronic kidney disease. The drug has been studied in animal models and human clinical trials, and its efficacy and safety have been established.

Eigenschaften

IUPAC Name

N-[2-(furan-2-yl)ethyl]-4-methyl-5-oxooxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8-10(7-17-12(8)15)11(14)13-5-4-9-3-2-6-16-9/h2-3,6,8,10H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVDAZPJSTUGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(COC1=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.